molecular formula C14H11N3O2S B14873039 benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No.: B14873039
M. Wt: 285.32 g/mol
InChI Key: UZNXKEPRDVHCTA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a complex organic compound that features a unique combination of benzo[d]thiazole and dihydroisoxazolo[4,5-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the construction of the dihydroisoxazolo[4,5-c]pyridine ring system. The final step involves the formation of the methanone linkage between the two moieties.

    Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones under basic conditions.

    Construction of Dihydroisoxazolo[4,5-c]pyridine Ring: This step involves the reaction of appropriate nitrile oxides with alkenes or alkynes to form the isoxazole ring, followed by reduction and cyclization to yield the dihydroisoxazolo[4,5-c]pyridine structure.

    Formation of Methanone Linkage: The final step involves the coupling of the benzo[d]thiazole and dihydroisoxazolo[4,5-c]pyridine moieties through a methanone bridge, typically using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the dihydroisoxazolo[4,5-c]pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced dihydroisoxazolo[4,5-c]pyridine derivatives.

    Substitution: Formation of alkylated or sulfonated benzo[d]thiazole derivatives.

Scientific Research Applications

Benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d]thiazole moiety is known to interact with various enzymes, inhibiting their activity, while the dihydroisoxazolo[4,5-c]pyridine ring can bind to specific receptors, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazol-2-yl(4H-pyran-4-yl)methanone: Similar structure but with a pyran ring instead of dihydroisoxazolo[4,5-c]pyridine.

    Benzo[d]thiazol-2-yl(1H-pyrrolo[2,3-b]pyridin-5(4H)-yl)methanone: Contains a pyrrolo[2,3-b]pyridine ring instead of dihydroisoxazolo[4,5-c]pyridine.

    Benzo[d]thiazol-2-yl(1H-indol-5(4H)-yl)methanone: Features an indole ring instead of dihydroisoxazolo[4,5-c]pyridine.

Uniqueness

The uniqueness of benzo[d]thiazol-2-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone lies in its combination of the benzo[d]thiazole and dihydroisoxazolo[4,5-c]pyridine moieties, which confer distinct electronic and steric properties

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

1,3-benzothiazol-2-yl(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone

InChI

InChI=1S/C14H11N3O2S/c18-14(13-16-10-3-1-2-4-12(10)20-13)17-6-5-11-9(8-17)7-15-19-11/h1-4,7H,5-6,8H2

InChI Key

UZNXKEPRDVHCTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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